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molecular formula C14H21NO5 B3083288 8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate CAS No. 1140321-06-7

8-Tert-butyl 2-methyl 3-oxo-8-azabicyclo[3.2.1]octane-2,8-dicarboxylate

Cat. No. B3083288
M. Wt: 283.32 g/mol
InChI Key: KLRZSGVNONCIIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09242981B2

Procedure details

Tetrahydrofuran (55.5 mL) was added to a flask containing tert-butyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate (10 g, 0.0444 mol). At −78° C., lithium diisopropylamide (24.4 mL, 0.0488 mol) was added dropwise to the reaction. The reaction was allowed to stir for 1 hr, then methyl cyanoformate (4.226 mL, 0.05326 mol) was added dropwise at −78° C. The reaction was let to stir for 5 hrs at room temperature. The reaction was quenched using saturated ammonium chloride solution. Some of the tetrahydrofuran was removed in vacuo. The remaining THF and ammonium chloride mixture was extracted using ethyl acetate three times. The combined ethyl acetate layers were washed with water and dried over sodium sulfate. The solution was filtered, was concentrated, and was purified using flash chromatography (0-100% ethyl acetate in hexane). A yellow oil was recovered (88% yield).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
24.4 mL
Type
reactant
Reaction Step Two
Quantity
4.226 mL
Type
reactant
Reaction Step Three
Quantity
55.5 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[CH2:8][CH:7]2[N:9]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH:4]([CH2:5][CH2:6]2)[CH2:3]1.C([N-]C(C)C)(C)C.[Li+].C([C:27]([O:29][CH3:30])=[O:28])#N>O1CCCC1>[O:1]=[C:2]1[CH2:3][CH:4]2[N:9]([C:10]([O:12][C:13]([CH3:16])([CH3:15])[CH3:14])=[O:11])[CH:7]([CH2:6][CH2:5]2)[CH:8]1[C:27]([O:29][CH3:30])=[O:28] |f:1.2|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
O=C1CC2CCC(C1)N2C(=O)OC(C)(C)C
Step Two
Name
Quantity
24.4 mL
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Step Three
Name
Quantity
4.226 mL
Type
reactant
Smiles
C(#N)C(=O)OC
Step Four
Name
Quantity
55.5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Stirring
Type
CUSTOM
Details
to stir for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 5 hrs at room temperature
Duration
5 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched
CUSTOM
Type
CUSTOM
Details
Some of the tetrahydrofuran was removed in vacuo
EXTRACTION
Type
EXTRACTION
Details
The remaining THF and ammonium chloride mixture was extracted
WASH
Type
WASH
Details
The combined ethyl acetate layers were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
The solution was filtered
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
was purified
CUSTOM
Type
CUSTOM
Details
A yellow oil was recovered (88% yield)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
O=C1C(C2CCC(C1)N2C(=O)OC(C)(C)C)C(=O)OC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 88%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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